molecular formula C19H23N3O4 B2758502 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 899990-10-4

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2758502
CAS RN: 899990-10-4
M. Wt: 357.41
InChI Key: OQZVILUKOZEHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Research on pyridazinone derivatives and similar compounds highlights their synthesis through various chemical reactions, contributing to the field of medicinal chemistry and drug discovery. For instance, the synthesis of novel pyridazin-3-one derivatives has been established through reactions involving active methylene compounds, leading to a series of compounds with potential biological activities (H. M. Ibrahim & H. Behbehani, 2014). This research underscores the versatility of pyridazinone scaffolds in generating diverse chemical entities.

Biological Activities

Studies on derivatives similar to the queried compound have shown a range of biological activities, such as antinociceptive effects, highlighting their potential in developing new therapeutic agents. For example, derivatives of 3(2H)-pyridazinone exhibited significant antinociceptive activity, suggesting their utility in pain management research (D. Dogruer et al., 2000). These findings demonstrate the potential of pyridazinone derivatives in pharmacological applications.

Antimicrobial and Anti-inflammatory Applications

The synthesis of new compounds based on pyridazinone structures has been explored for antimicrobial and anti-inflammatory purposes. For instance, novel pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related compounds, showed promising antimicrobial activity, indicating their relevance in addressing resistant bacterial and fungal infections (A. Hossan et al., 2012). Additionally, certain pyrazinone derivatives have been identified for their anti-inflammatory capacity in vivo, further supporting the potential of these chemical scaffolds in creating novel therapeutic agents (Eduardo Hernández-Vázquez et al., 2018).

properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-25-15-7-5-14(6-8-15)17-9-10-19(24)22(21-17)13-18(23)20-12-16-4-3-11-26-16/h5-10,16H,2-4,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZVILUKOZEHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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